FAUC50
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Overview
Description
FAUC50 is a covalent agonist of the beta-2 adrenoceptor. It has been used as a template to form covalent agonists for other receptors. The compound is known for its ability to form stable and conformationally homogeneous ligand-receptor complexes, which are crucial for structural studies of G protein-coupled receptors (GPCRs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
FAUC50 is synthesized through a series of chemical reactions that involve the formation of a disulfide bondThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic route used in laboratory settings. This process requires optimization of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove impurities and obtain a product suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
FAUC50 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can result in the formation of new compounds with modified functional groups .
Scientific Research Applications
FAUC50 has a wide range of scientific research applications, including:
Chemistry: It is used as a template for the development of covalent agonists for various receptors.
Biology: this compound is employed in studies involving GPCR activation and signaling pathways.
Medicine: The compound is investigated for its potential therapeutic applications in treating diseases related to GPCR dysfunction.
Mechanism of Action
FAUC50 exerts its effects by covalently binding to the beta-2 adrenoceptor through a disulfide bond. This binding stabilizes the receptor in its active conformation, allowing it to activate downstream signaling pathways. The molecular targets of this compound include the beta-2 adrenoceptor and other GPCRs, and the pathways involved are related to cellular signaling and receptor activation .
Comparison with Similar Compounds
FAUC50 is unique in its ability to form covalent bonds with receptors, which distinguishes it from other agonists that bind non-covalently. Similar compounds include:
BI-167107: A non-covalent agonist of the beta-2 adrenoceptor.
Carazolol: Another non-covalent agonist used in structural studies of GPCRs.
This compound’s covalent binding mode provides a more stable and long-lasting activation of the receptor, making it a valuable tool for structural and functional studies of GPCRs .
Properties
CAS No. |
1273593-86-4 |
---|---|
Molecular Formula |
C25H33N3O5S2 |
Molecular Weight |
519.7 g/mol |
IUPAC Name |
5-[(1R)-2-[2-[4-[3-(2-aminoethyldisulfanyl)propoxy]-3-methoxyphenyl]ethylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C25H33N3O5S2/c1-32-23-15-17(3-7-22(23)33-12-2-13-34-35-14-10-26)9-11-27-16-21(30)18-4-6-20(29)25-19(18)5-8-24(31)28-25/h3-8,15,21,27,29-30H,2,9-14,16,26H2,1H3,(H,28,31)/t21-/m0/s1 |
InChI Key |
MQROXSOVKCABJV-NRFANRHFSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)CCNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)OCCCSSCCN |
SMILES |
O=C1NC2=C(C([C@@H](O)CNCCC3=CC=C(OCCCSSCCN)C(OC)=C3)=CC=C2O)C=C1 |
Canonical SMILES |
COC1=C(C=CC(=C1)CCNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)OCCCSSCCN |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FAUC50; FAUC-50; FAUC 50; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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